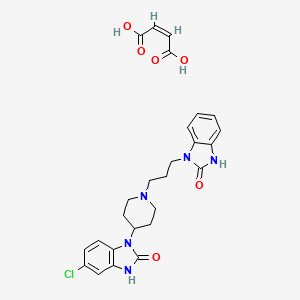
Domperidonmaleat
Übersicht
Beschreibung
This product is provided as delivered and specified by the issuing Pharmacopoeia. All information provided in support of this product, including SDS and any product information leaflets have been developed and issued under the Authority of the issuing Pharmacopoeia. For further information and support please go to the website of the issuing Pharmacopoeia.
A specific blocker of dopamine receptors. It speeds gastrointestinal peristalsis, causes prolactin release, and is used as antiemetic and tool in the study of dopaminergic mechanisms.
Wissenschaftliche Forschungsanwendungen
Verbesserte Bioverfügbarkeit nach oraler Verabreichung
Domperidonmaleat ist ein lipophiler Wirkstoff mit geringer Wasserlöslichkeit, der als Substanz der Klasse II im Biopharmazeutischen Klassifizierungssystem eingestuft wird . Ein neuartiger Ansatz zur Verbesserung seiner Wasserlöslichkeit und letztendlich seiner Bioverfügbarkeit ist die Verwendung von selbstemulgierenden Arzneistoffabgabesystemen (SEDDS). Diese Systeme können die Permeabilität und Absorption des Arzneimittels im Magen-Darm-Trakt deutlich erhöhen .
Regulation der gastrointestinalen Motilität
Als potenter peripherer Dopaminrezeptorantagonist wirkt this compound als Prokinetikum. Es reguliert die Motilität der glatten Muskulatur von Magen und Dünndarm, was bei Erkrankungen wie Gastroparese, bei der sich der Magen zu langsam entleert, von Vorteil ist .
Antiemetische Wirkung
This compound hat antiemetische Eigenschaften aufgrund der Blockade von Dopaminrezeptoren in der Chemorezeptor-Triggerzone. Dadurch ist es wirksam bei der Behandlung von Übelkeit und Erbrechen, insbesondere wenn andere Behandlungen nicht geeignet sind oder gescheitert sind .
Förderung der Laktation
Eine der einzigartigen Anwendungen von this compound ist seine Fähigkeit, die Laktation (Muttermilchproduktion) durch die Freisetzung von Prolaktin zu fördern. Es wird häufig für diese Off-Label-Anwendung verschrieben, wenn andere Methoden zur Steigerung der Milchproduktion nicht erfolgreich waren .
Formulierung in verschiedene Arzneimittel-Abgabesysteme
Aufgrund seiner vielseitigen Eigenschaften kann this compound in verschiedene Arzneimittel-Abgabesysteme wie Suspensionen, Tabletten oder Zäpfchen formuliert werden. Diese Flexibilität ermöglicht es, es an die spezifischen Bedürfnisse der Patienten anzupassen, einschliesslich derer, die eine langfristige orale Verabreichung benötigen .
Strategien zur Verbesserung der Permeabilität
Die Forschung hat verschiedene Strategien zur Verbesserung der Permeabilität von this compound untersucht. Dazu gehören die Verwendung von Cyclodextrinen, Nanopartikeln, Feststoffdispersionen und Permeabilitätsverstärkern. Solche Strategien zielen darauf ab, die Löslichkeitsprobleme zu überwinden und die Wirksamkeit des Arzneimittels zu verbessern .
Synthetische Methoden
Das Verständnis der synthetischen Methoden von this compound ist entscheidend für die Entwicklung neuer Strategien für seine Herstellung. Das Arzneimittel kann durch die Kupplungsreaktion zweier Benzimidazolonderivate synthetisiert werden, was Aufschluss über die Entwicklung von Arzneimitteln mit ähnlichen Strukturen gibt .
Klinische Studien und Sicherheitsevaluierungen
This compound wird strengen klinischen Studien und Sicherheitsevaluierungen unterzogen, um seine Wirksamkeit zu gewährleisten und Nebenwirkungen zu minimieren. Seine Unfähigkeit, die Blut-Hirn-Schranke zu durchdringen, verhindert neurologische Symptome und unterscheidet es von ähnlichen Medikamenten .
Wirkmechanismus
Target of Action
Domperidone Maleate primarily targets dopamine receptors in the gut . These receptors play a crucial role in regulating the movement and contractions of the muscles in the stomach and intestines .
Mode of Action
Domperidone Maleate works by blocking dopamine receptors in the gut . This blocking action results in an increase in the movement or contractions of the muscles in the stomach and intestines . It also acts on the chemoreceptor trigger zone in the brain, which is involved in nausea and vomiting .
Biochemical Pathways
The primary biochemical pathway affected by Domperidone Maleate is the dopaminergic pathway . By blocking dopamine receptors, Domperidone Maleate speeds up gastrointestinal peristalsis and causes prolactin release . This results in increased gastric motility and peristalsis, enhanced gastroduodenal coordination, and consequently facilitates gastric emptying and decreases small bowel transit time .
Pharmacokinetics
Domperidone Maleate is rapidly absorbed after oral administration, with peak plasma concentrations occurring at approximately 1 hour after dosing . The bioavailability of Domperidone Maleate is around 13-17% when taken orally . It is metabolized in the liver and intestines (first-pass) and all its metabolites are inactive . The elimination half-life of Domperidone Maleate is 7-9 hours , and it is excreted in feces (66%) and urine (32%) .
Result of Action
The action of Domperidone Maleate results in increased movement or contractions of the muscles in the stomach and intestines, leading to faster and easier movement of food through the digestive tract . It also acts on the chemoreceptor trigger zone in the brain, reducing feelings of nausea and vomiting .
Safety and Hazards
Domperidone can cause serious side effects. Stop taking domperidone and see your doctor or go to a hospital straightaway if you get swelling of the hands, feet, ankles, face, lips or throat which may cause difficulty in swallowing or breathing. You may also notice an itchy, lumpy rash (hives) or nettle rash (urticaria) . Domperidone may cause an increased risk of heart rhythm disorder and cardiac arrest .
Biochemische Analyse
Biochemical Properties
Domperidone Maleate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily acts as a specific blocker of dopamine receptors, particularly the D2 and D3 subtypes . By inhibiting these receptors, Domperidone Maleate prevents dopamine from exerting its effects on the gastrointestinal tract, leading to increased peristalsis and reduced nausea and vomiting . Additionally, Domperidone Maleate interacts with prolactin receptors, causing an increase in prolactin release .
Cellular Effects
Domperidone Maleate influences various types of cells and cellular processes. In gastrointestinal cells, it enhances peristalsis by blocking dopamine receptors, which inhibits the inhibitory effects of dopamine on smooth muscle contraction . This results in increased gastrointestinal motility and improved digestion. Domperidone Maleate also affects lactotroph cells in the pituitary gland, leading to increased prolactin secretion . This can have downstream effects on other cellular processes, including lactation and reproductive function .
Molecular Mechanism
The molecular mechanism of Domperidone Maleate involves its binding interactions with dopamine receptors. By binding to the D2 and D3 receptors, Domperidone Maleate prevents dopamine from activating these receptors, thereby inhibiting its effects on gastrointestinal motility and nausea . This binding interaction also leads to increased prolactin release by blocking the inhibitory effects of dopamine on prolactin secretion . Additionally, Domperidone Maleate may influence gene expression by modulating signaling pathways downstream of dopamine receptors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Domperidone Maleate can change over time. The stability and degradation of Domperidone Maleate are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that Domperidone Maleate remains stable under certain conditions, but its degradation can occur over time, leading to reduced efficacy . Long-term exposure to Domperidone Maleate in in vitro and in vivo studies has shown sustained effects on gastrointestinal motility and prolactin release .
Dosage Effects in Animal Models
The effects of Domperidone Maleate vary with different dosages in animal models. At lower doses, Domperidone Maleate effectively enhances gastrointestinal motility and reduces nausea without significant adverse effects . At higher doses, toxic effects such as increased prolactin levels and potential cardiovascular effects have been observed . It is important to determine the optimal dosage to achieve the desired therapeutic effects while minimizing potential adverse effects .
Metabolic Pathways
Domperidone Maleate is involved in various metabolic pathways, including its interaction with enzymes and cofactors. It is primarily metabolized by the liver through the cytochrome P450 enzyme system, particularly CYP3A4 . This metabolic pathway leads to the formation of various metabolites, which can influence the overall efficacy and safety of Domperidone Maleate . Additionally, Domperidone Maleate can affect metabolic flux and metabolite levels, particularly in the gastrointestinal tract .
Transport and Distribution
Domperidone Maleate is transported and distributed within cells and tissues through various mechanisms. It is absorbed in the gastrointestinal tract and distributed to target tissues, including the gastrointestinal tract and pituitary gland . Domperidone Maleate interacts with transporters and binding proteins, which influence its localization and accumulation within cells . This distribution pattern is crucial for its therapeutic effects on gastrointestinal motility and prolactin release .
Subcellular Localization
The subcellular localization of Domperidone Maleate plays a role in its activity and function. Domperidone Maleate is primarily localized in the cytoplasm and cell membrane, where it interacts with dopamine receptors . This localization is essential for its ability to block dopamine receptors and exert its effects on gastrointestinal motility and prolactin release . Additionally, post-translational modifications and targeting signals may influence the subcellular localization of Domperidone Maleate, further modulating its activity .
Eigenschaften
IUPAC Name |
(Z)-but-2-enedioic acid;6-chloro-3-[1-[3-(2-oxo-3H-benzimidazol-1-yl)propyl]piperidin-4-yl]-1H-benzimidazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN5O2.C4H4O4/c23-15-6-7-20-18(14-15)25-22(30)28(20)16-8-12-26(13-9-16)10-3-11-27-19-5-2-1-4-17(19)24-21(27)29;5-3(6)1-2-4(7)8/h1-2,4-7,14,16H,3,8-13H2,(H,24,29)(H,25,30);1-2H,(H,5,6)(H,7,8)/b;2-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAUUYDZHCOULIO-BTJKTKAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C3=C(C=C(C=C3)Cl)NC2=O)CCCN4C5=CC=CC=C5NC4=O.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1N2C3=C(C=C(C=C3)Cl)NC2=O)CCCN4C5=CC=CC=C5NC4=O.C(=C\C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28ClN5O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
57808-66-9 (Parent), 110-16-7 (Parent) | |
| Record name | Domperidone maleate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083898651 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID901019221 | |
| Record name | Domperidone maleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901019221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
542.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83898-65-1, 99497-03-7 | |
| Record name | Domperidone maleate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83898-65-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-Benzimidazol-2-one, 5-chloro-1-[1-[3-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)propyl]-4-piperidinyl]-1,3-dihydro-, (2Z)-2-butenedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99497-03-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Domperidone maleate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083898651 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Domperidone maleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901019221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloro-1-[1-[3-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)propyl]piperidin-4-yl]-1,3-dihydro-2H-benzimidazol-2-one maleate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.073.866 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2H-Benzimidazol-2-one, 5-chloro-1-(1-(3-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)propyl)-4-piperidinyl)-1,3-dihydro-, | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DOMPERIDONE MALEATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/899U5WF46A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Domperidone Maleate exert its antiemetic effect?
A1: Domperidone Maleate is a dopamine receptor (D2) antagonist. It primarily acts on dopamine receptors located in the chemoreceptor trigger zone of the brain and in the gastrointestinal tract. [, ] By blocking these receptors, Domperidone Maleate prevents dopamine-induced nausea and vomiting. []
Q2: Does Domperidone Maleate affect gastric motility?
A2: Yes, Domperidone Maleate exhibits prokinetic properties by blocking peripheral dopamine receptors. [] It enhances gastric emptying and reduces small bowel transit time. []
Q3: What is the molecular formula and weight of Domperidone Maleate?
A3: The molecular formula of Domperidone Maleate is C22H24ClN5O2 · C4H4O4. Its molecular weight is 541.99 g/mol. []
Q4: How can the dissolution rate of Domperidone Maleate be improved?
A4: Various approaches have been investigated to enhance the dissolution rate of Domperidone Maleate. One strategy is the formation of solid dispersions with polymers like polyethylene glycol (PEG) 6000 and PVP K25. This approach, particularly using the solvent evaporation method, has shown significant improvement in dissolution, potentially due to reduced drug crystallinity. [] Another approach is complexation with hydroxypropyl β-cyclodextrin (HPβCD), both with and without hydrophilic polymers like PVP, HPMC, and PEG. []
Q5: Can Domperidone Maleate be formulated into a transdermal drug delivery system?
A5: Yes, research has explored the development of transdermal patches for Domperidone Maleate. Matrix-type patches using blends of polymers like PVP and EC have shown promising results. [] The concentration of hydrophilic polymers like PVP has been shown to influence drug release from these patches. []
Q6: What types of sustained-release formulations have been investigated for Domperidone Maleate?
A6: Researchers have investigated floating drug delivery systems (FDDS) for sustained-release of Domperidone Maleate. [, ] These formulations use polymers like HPMC, xanthan gum, and sodium alginate, along with gas-generating agents like sodium bicarbonate. [, , ] The concentration and viscosity of the polymers influence the drug release profile. []
Q7: How does the bioavailability of Domperidone Maleate vary with different routes of administration?
A7: Oral administration of Domperidone Maleate results in low bioavailability due to extensive first-pass metabolism in the liver. [] Transdermal drug delivery systems have been explored to bypass the first-pass effect and potentially increase bioavailability. [, ]
Q8: What is the impact of antacids on Domperidone Maleate pharmacokinetics?
A8: Co-administration of antacids (famotidine and Cascara, bismuth subnitrate and magnesium carbonate) with Domperidone Maleate has been shown to delay absorption. [] While the area under the curve (AUC) showed an insignificant increase, the time to reach maximum concentration (Tmax) was significantly prolonged. []
Q9: Has the absolute bioavailability of micronized Domperidone Maleate been investigated?
A9: Yes, studies in dogs have assessed the absolute bioavailability of micronized Domperidone Maleate. The results indicated a bioavailability of 40.43%, suggesting potential improvements over conventional formulations. []
Q10: What is the influence of HPβCD and hydrophilic polymers on the solubility of Domperidone Maleate?
A10: Complexation with HPβCD significantly enhances the solubility of Domperidone Maleate. [] The addition of hydrophilic polymers like PVP, HPMC, and PEG further improves the complexation and solubilizing efficiencies of HPβCD. [] This enhancement is attributed to stronger drug amorphization and entrapment within the HPβCD complex. []
Q11: What analytical techniques are commonly employed for the quantification of Domperidone Maleate?
A11: Several analytical methods have been developed and validated for the quantification of Domperidone Maleate. These methods include:
- High-Performance Liquid Chromatography (HPLC): This technique offers high sensitivity and selectivity for quantifying Domperidone Maleate in plasma [] and pharmaceutical formulations. [, ]
- High-Performance Thin-Layer Chromatography (HPTLC): This method provides a rapid and cost-effective approach for simultaneous quantification of Domperidone Maleate with other drugs in formulations. [, , ]
- UV-Spectrophotometry: This technique, particularly when combined with derivative spectroscopy or chemometric methods like PLS and PCR, is utilized for its simplicity and cost-effectiveness in analyzing Domperidone Maleate in pharmaceutical formulations. [, , , , ]
Q12: Has the efficacy of Domperidone Maleate in treating functional dyspepsia been evaluated?
A12: Yes, clinical trials have assessed the efficacy and safety of Domperidone Maleate in patients with functional dyspepsia. The results demonstrate that Domperidone Maleate effectively alleviates symptoms such as early satiety, epigastric fullness, nausea, vomiting, and epigastric pain. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(Z)-[1-(6-hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,4,6,7-hexahydro-1H-inden-5-ylidene]methyl]-1,2,3,4,5,6,7,8-octahydronaphthalen-2-ol](/img/structure/B1235545.png)
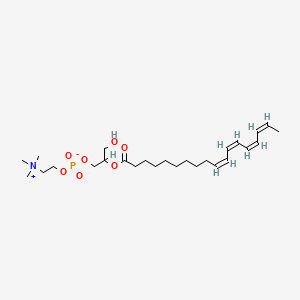
![[(2E,4E)-3-methyl-5-(2,6,6-trimethylcyclohexen-1-yl)penta-2,4-dienyl] 2-bromoacetate](/img/structure/B1235548.png)
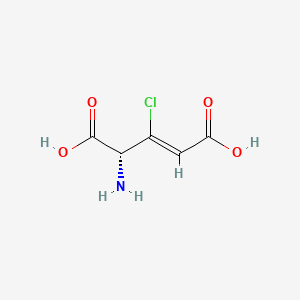
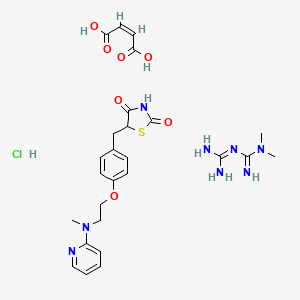
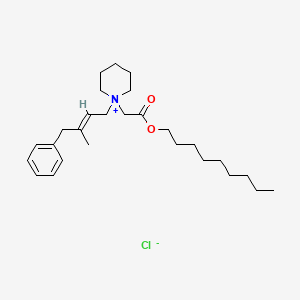

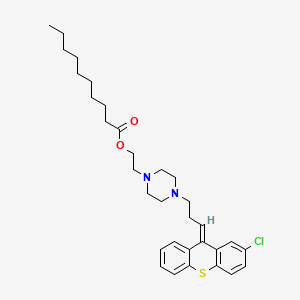
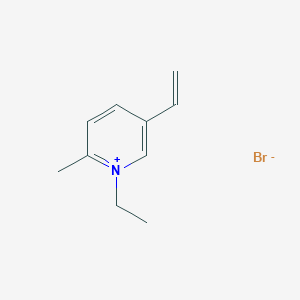
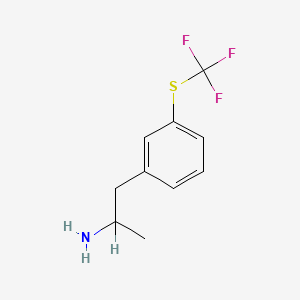

![[4-(Phenylmethyl)-2,3-dihydro-1,4-benzothiazin-6-yl]-(1-piperidinyl)methanone](/img/structure/B1235562.png)
